molecular formula C15H19N3O4 B13518523 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid

2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid

Cat. No.: B13518523
M. Wt: 305.33 g/mol
InChI Key: OLVIVPKRNXYSLX-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions . The pyrrolo[2,3-c]pyridine moiety may interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is unique due to its combination of the Boc-protected amino group and the pyrrolo[2,3-c]pyridine moiety. This structure provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)6-9-7-17-12-8-16-5-4-10(9)12/h4-5,7-8,11,17H,6H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

OLVIVPKRNXYSLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

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